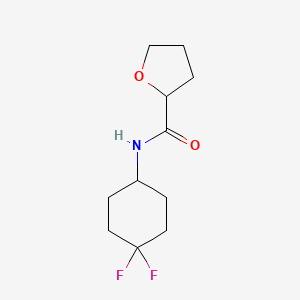

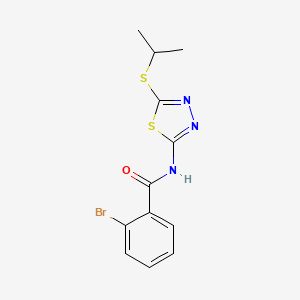

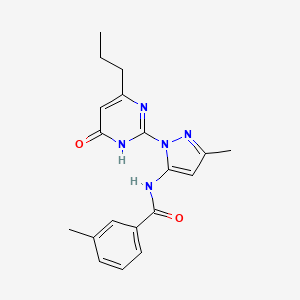

![molecular formula C7H3N3O2 B2520913 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile CAS No. 890092-25-8](/img/structure/B2520913.png)

2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile” is a chemical compound . It is a fragment of many biologically active natural compounds such as ergot alkaloids, antibiotics, amino acids, and a wide class of pharmacologically active substances .

Synthesis Analysis

The synthesis of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane has been reported . The key step in the synthesis was the photochemical decomposition of CHF2-substituted pyrazolines .Molecular Structure Analysis

The molecular formula of “2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile” is C7H3N3O2 . The molecular weight is 161.12 .Chemical Reactions Analysis

The antiproliferative activity of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane was studied . It was established that the activity of the substances was directly related to the presence of a 6-substituent .科学的研究の応用

Synthesis Processes

The synthesis of 2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile and its derivatives has been a subject of interest in organic chemistry. One study details the synthesis of 6-Aryl-2-amino-4-(dicyanomethylidene)-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitriles, which are closely related to the target compound, by treating amino-aryl derivatives with sulfuric acid in acetic acid (Bardasov, Alekseeva, & Ershov, 2019). Another related study explored the reaction of similar compounds with primary and secondary amines to form alkylamino derivatives (Bardasov, Alekseeva, Mikhailov, & Ershov, 2020).

Potential Applications

A study on the antiproliferative activity of 6-substituted polycarbonitrile derivatives of 3-azabicyclo[3.1.0]hexane, a structurally similar compound, found no significant antiproliferative activity, suggesting potential applications as antitussive and hypoglycemic drugs (Bardasov, Alekseeva, Ershov, & Mar'yasov, 2020).

Chemical Reactions and Properties

The compound's reactivity has been explored in various studies. For instance, a research on the base-promoted synthesis of nitrile-substituted cyclopropanes revealed a method for the general synthesis of dinitrile-substituted cyclopropanes, confirming the preliminary application of this method in the synthesis of the 2,4-dioxo-3-azabicyclo[3.1.0]hexane scaffold (Ye, Xu, Bai, Zhang, Wang, Qian, & Chen, 2022). Another study focused on the aminomethylation of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile, leading to the synthesis of new diazaspiro derivatives (Khrustaleva, Frolov, Dotsenko, Aksenov, Aksenova, Krivokolysko, & Krivokolysko, 2018).

作用機序

The spectrum of activity of “2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile” is due to a variety of biological targets for this type of compounds, e.g., serotonin 5-HT and μ-opioid (CP-886,087) receptors, various enzymes (histone deacetylase, CHR-3996, dipeptidyl peptidase-IV), and proteins (poly-L-proline type II peptide) .

特性

IUPAC Name |

2,4-dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3N3O2/c8-2-6-1-7(6,3-9)5(12)10-4(6)11/h1H2,(H,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBZYXZZEDIFHRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(C1(C(=O)NC2=O)C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dioxo-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

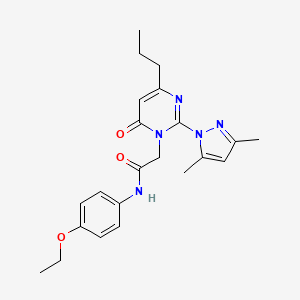

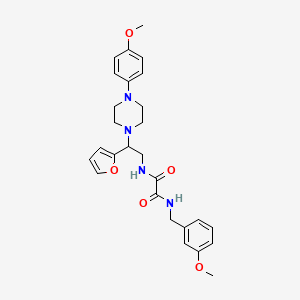

![N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2520831.png)

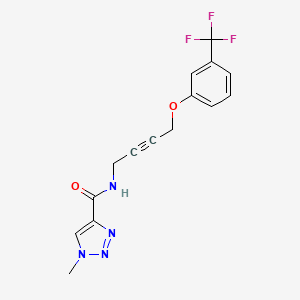

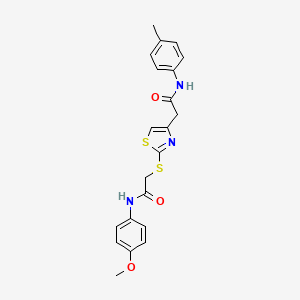

![Methyl 5,5,7,7-tetramethyl-2-(5,6,7,8-tetrahydronaphthalene-2-carbonylamino)-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2520837.png)

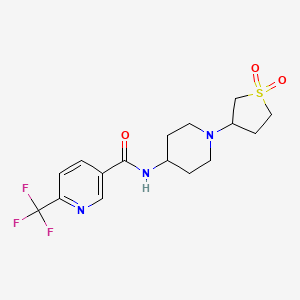

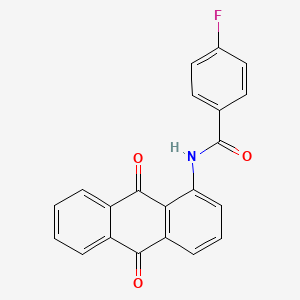

![2,4-dimethyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B2520843.png)

![2-phenyl-3-(pyridin-4-yl)-5-(3-(trifluoromethyl)phenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2520847.png)

![2-[6-ethyl-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2520853.png)